N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide
Description
N-[(E)-(2-Nitrophenyl)methylideneamino]octadecanamide is a Schiff base derivative synthesized by the condensation of octadecanamide with 2-nitrobenzaldehyde. Its structure features a long hydrophobic alkyl chain (C18) and a nitro-substituted aromatic Schiff base moiety.
Properties
Molecular Formula |
C25H41N3O3 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C25H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(29)27-26-22-23-19-17-18-20-24(23)28(30)31/h17-20,22H,2-16,21H2,1H3,(H,27,29)/b26-22+ |
InChI Key |
YCYZKGRZVQBBIZ-XTCLZLMSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction involves the condensation of octadecanamide with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Toxicological Properties
- Solubility: The long alkyl chain in the target compound reduces water solubility compared to 2-Cyano-N-[(methylamino)carbonyl]acetamide, which has polar cyano and carbonyl groups enhancing hydrophilicity .
- Toxicity: The toxicological profile of the target compound is understudied but hypothesized to be low due to structural similarities to non-toxic Schiff bases. In contrast, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicity data, warranting caution in handling .
Research Findings and Implications
- Biological Activity: Nitro-substituted Schiff bases like the target compound often exhibit higher antimicrobial efficacy compared to non-nitro analogs due to enhanced electrophilicity .
- Synthetic Utility: The long alkyl chain in the target compound may improve lipid membrane penetration, a feature absent in smaller analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide .
- Safety: The lack of toxicological data for 2-Cyano-N-[(methylamino)carbonyl]acetamide highlights the need for rigorous safety profiling in acetamide derivatives .
Biological Activity
N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide is a synthetic compound that belongs to the class of nitro compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a long-chain fatty acid amide with a nitrophenyl group. The presence of the nitro group (–NO₂) is significant as it often enhances the biological activity of organic compounds.
Antimicrobial Activity
Nitro compounds, including this compound, have been documented to exhibit antimicrobial properties. Studies indicate that nitro groups can induce redox reactions within microbial cells, leading to cell death. This mechanism is particularly relevant against pathogens such as H. pylori, P. aeruginosa, and M. tuberculosis .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. Research indicates that the compound can inhibit cell proliferation at certain concentrations, suggesting potential use in cancer therapy
Anti-inflammatory Effects
Nitro compounds are also recognized for their anti-inflammatory activities. The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation .
Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against several bacterial strains. Results showed significant inhibition of growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 20 |
Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cancer cell lines. The results indicated that this compound reduced cell viability in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The biological activity of this compound is largely attributed to the nitro group, which can undergo reduction in biological systems, leading to the generation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, disrupting normal cellular functions and promoting apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
